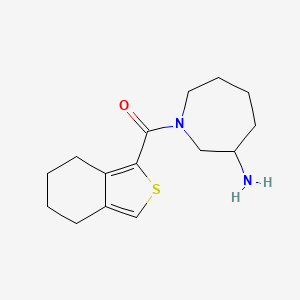![molecular formula C12H14N2O4 B5552923 4-[4-(2-amino-2-oxoethyl)anilino]-4-oxobutanoic acid](/img/structure/B5552923.png)
4-[4-(2-amino-2-oxoethyl)anilino]-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2-amino-2-oxoethyl)anilino]-4-oxobutanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a ketone group, and a carboxylic acid group. These functional groups contribute to its reactivity and versatility in chemical synthesis and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-amino-2-oxoethyl)anilino]-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-aminobenzaldehyde with glycine to form an intermediate Schiff base, which is then reduced to yield the desired product. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
4-[4-(2-amino-2-oxoethyl)anilino]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
科学研究应用
4-[4-(2-amino-2-oxoethyl)anilino]-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other chemical products
作用机制
The mechanism of action of 4-[4-(2-amino-2-oxoethyl)anilino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ketone and carboxylic acid groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
4-(2-amino-2-oxoethyl)phenyl 4-methylbenzenesulfonate: This compound has a similar amino and ketone group but differs in its sulfonate group, which imparts different chemical properties.
N-(2-acetamido)iminodiacetic acid: This compound shares the amino and carboxylic acid groups but has an additional acetamido group, affecting its reactivity and applications.
Uniqueness
4-[4-(2-amino-2-oxoethyl)anilino]-4-oxobutanoic acid is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthesis and potential for various biological activities, making it a valuable compound in scientific research .
属性
IUPAC Name |
4-[4-(2-amino-2-oxoethyl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c13-10(15)7-8-1-3-9(4-2-8)14-11(16)5-6-12(17)18/h1-4H,5-7H2,(H2,13,15)(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKUGPOBEWLRBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5Z)-2-(AZEPAN-1-YL)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B5552858.png)

![2-[2-(dimethylamino)ethyl]-9-(2-fluoro-5-methylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552868.png)
![2-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5552875.png)
![ethyl 4-{[(3-fluorophenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5552880.png)




![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552903.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-tetrazol-1-yl)butanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5552915.png)

![2-amino-N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5552921.png)
